

An In-depth Technical Guide to Ethyl 3butenoate

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Compound of Interest		
Compound Name:	Ethyl 3-butenoate	
Cat. No.:	B156250	Get Quote

CAS Number: 1617-18-1

This technical guide provides a comprehensive overview of **Ethyl 3-butenoate**, a valuable chemical intermediate in various synthetic applications, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Ethyl 3-butenoate, also known as ethyl vinylacetate, is an organic ester with the molecular formula $C_6H_{10}O_2$.[1][2] It is a colorless liquid with a characteristic odor. Below is a summary of its key physical and chemical properties.



Property	Value	Source
CAS Number	1617-18-1	[1][2]
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2]
Molecular Weight	114.14 g/mol	[1][2]
Boiling Point	117 °C	[3]
Flash Point	31 °C	[3]
Density	0.904 g/cm ³	[3]
Refractive Index	1.4105	[3]
InChI Key	BFMKFCLXZSUVPI- UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)CC=C	[2]

Synthesis of Ethyl 3-butenoate

A common and effective method for the synthesis of **Ethyl 3-butenoate** is the Fischer esterification of 3-butenoic acid with ethanol in the presence of an acid catalyst.[4][5] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[4][6]

Materials:

- 3-Butenoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous magnesium sulfate (drying agent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)



- · Diethyl ether
- Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware.

Procedure:

- In a round-bottom flask, dissolve 3-butenoic acid in an excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Evaporate the solvent to obtain the crude **Ethyl 3-butenoate**.

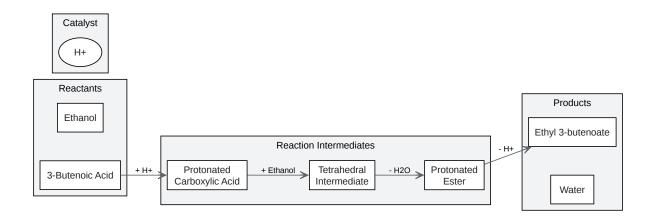
The crude **Ethyl 3-butenoate** can be purified by fractional distillation under reduced pressure to achieve the desired purity.[7] The fraction boiling at the appropriate temperature for the given pressure should be collected.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:[4][5][6][8]



- Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst,
 making the carbonyl carbon more electrophilic.
- Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
- Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
- Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
- Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.



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Caption: Fischer Esterification Reaction Pathway.

Applications in Drug Development

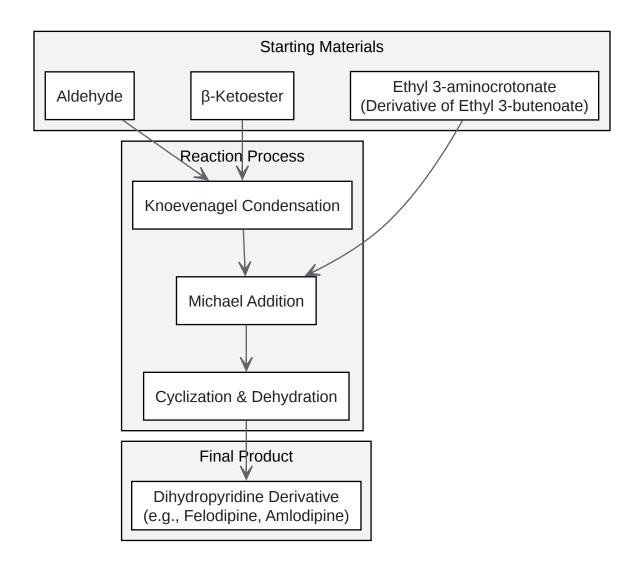
Ethyl 3-butenoate and its derivatives are important intermediates in the synthesis of various pharmaceuticals. A significant application is in the production of dihydropyridine-based calcium



channel blockers, a class of drugs used to treat hypertension and angina.

Derivatives of **Ethyl 3-butenoate**, such as ethyl 3-aminocrotonate, are key building blocks in the Hantzsch pyridine synthesis.[9] This multi-component reaction is used to produce dihydropyridines, including the active pharmaceutical ingredients (APIs) felodipine and amlodipine.[10][11][12][13]

The general workflow for the synthesis of a dihydropyridine using an **Ethyl 3-butenoate** derivative involves the condensation of an aldehyde, a β -ketoester, and the enamine derivative of the butenoate.[9]



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Caption: General Workflow of Hantzsch Dihydropyridine Synthesis.



Safety Information

Ethyl 3-butenoate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

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